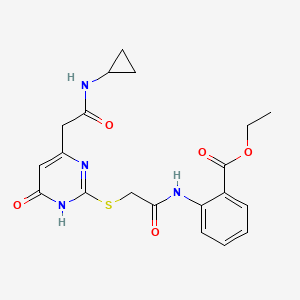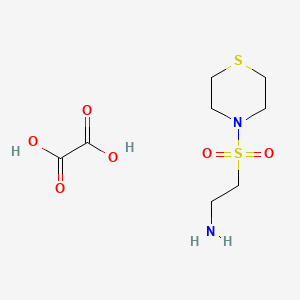![molecular formula C16H17N3OS B2646361 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1448026-60-5](/img/structure/B2646361.png)
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Thiophene derivatives have been explored for their anti-cancer potential. The compound F6435-1933 exhibits promising activity against cancer cells. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression and inhibits key kinases involved in cancer cell proliferation .
Anti-Inflammatory Activity
Thiophene-containing compounds often possess anti-inflammatory properties. F6435-1933 may act as an anti-inflammatory agent by modulating inflammatory pathways. Researchers have studied its impact on pro-inflammatory cytokines and enzymes, highlighting its potential therapeutic use in inflammatory diseases .
Kinase Inhibition
F6435-1933 inhibits specific kinases, making it relevant for kinase-targeted therapies. Kinases play crucial roles in cell signaling, and their dysregulation is associated with various diseases, including cancer. By targeting kinases, this compound could potentially disrupt aberrant signaling pathways in disease states .
Material Science Applications
Beyond its biological activities, thiophene derivatives find applications in material science. Researchers have explored their use in organic electronics, such as organic photovoltaics and light-emitting diodes. The unique electronic properties of thiophene-based materials make them attractive for designing efficient optoelectronic devices .
Drug Discovery and Combinatorial Libraries
Thiophene-containing compounds serve as valuable building blocks for drug discovery. Medicinal chemists use them to create combinatorial libraries, searching for lead molecules with diverse pharmacological activities. F6435-1933’s structure provides a scaffold for designing novel compounds with improved therapeutic properties .
Other Potential Applications
While the above fields represent key areas, thiophene derivatives continue to be investigated for additional applications. These include anti-anxiety, anti-psychotic, anti-fungal, and antioxidant properties. Researchers explore their potential in various disease contexts, aiming to uncover novel therapeutic avenues .
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-15(19-9-12-8-17-11-18-13(12)10-19)16(5-1-2-6-16)14-4-3-7-21-14/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJWPZOIVRYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)
![(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2646288.png)

![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)
![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)
